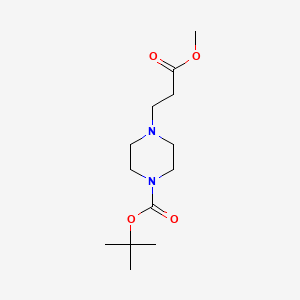
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It has a molecular weight of 272.35 .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate and its derivatives are primarily investigated for their chemical synthesis and structural characterization. Research by Kulkarni et al. (2016) on two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, highlights their synthesis and characterization using techniques like FT-IR, NMR, LCMS, and X-ray diffraction. These compounds showed potential antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Biological Evaluation and Antimicrobial Activity
The biological evaluation of tert-butyl piperazine-1-carboxylate derivatives reveals moderate antimicrobial activities. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and found it exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is another area of interest. Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing insights into bond lengths and angles typical for this class of compounds (Mamat et al., 2012).
Pharmacological Core Development
Gumireddy et al. (2021) worked on a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, using a modified Bruylants approach. This research emphasized the novel chemistry and pharmacological utility of the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Corrosion Inhibition Studies
Praveen et al. (2021) investigated the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC) for carbon steel in 1M HCl. This study showed that TBMPCPC could protect steel surfaces with high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).
Anticancer Potential
Fu et al. (2017) designed formononetin-dithiocarbamate hybrids, including tert-butyl 4-(((3-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propyl)thio)carbonothioyl)piperazine-1-carboxylate, showing significant antiproliferative activity against cancer cells. This research opens avenues for the development of novel anticancer drugs (Fu et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUALASVNJKBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

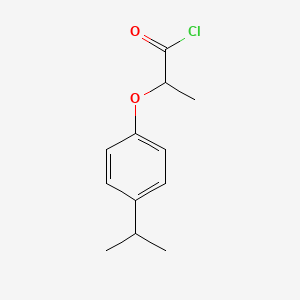
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
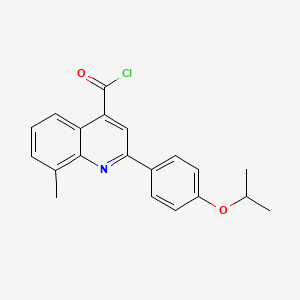
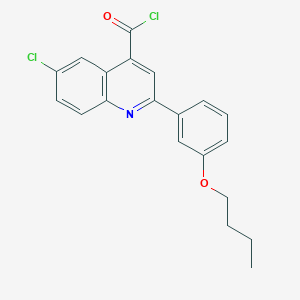
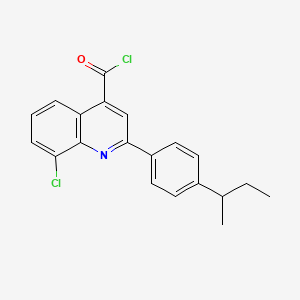
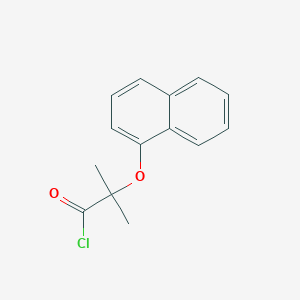
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
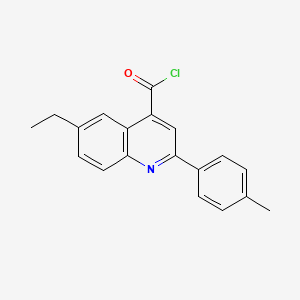
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)